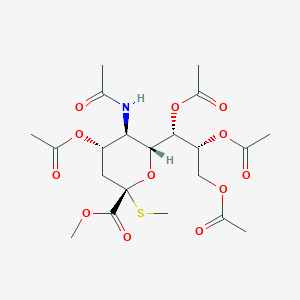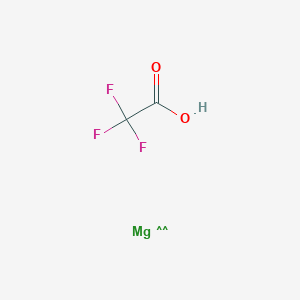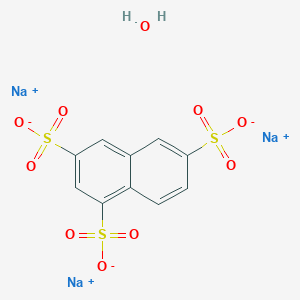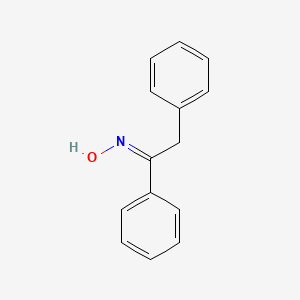
Amitriptyline Triisopropyl-N-β-D-Glucuronide Methyl Ester Trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amitriptyline Triisopropyl-N-β-D-Glucuronide Methyl Ester Trifluoromethanesulfonate is a metabolite of Amitriptyline . Amitriptyline is a tricyclic antidepressant used to treat a number of mental disorders including anxiety, psychosis, attention deficit hyperactivity disorder, and bipolar disorder .
Synthesis Analysis
The synthesis of glucuronides, such as Amitriptyline Triisopropyl-N-β-D-Glucuronide Methyl Ester Trifluoromethanesulfonate, involves multiple tools including microbial biotransformation, mammalian S9/microsome preparations, and late-stage chemical synthesis screens . The most efficient and cost-effective conversion to the glucuronide(s) of interest is determined before proceeding to scale-up synthesis .Molecular Structure Analysis
The molecular formula of Amitriptyline Triisopropyl-N-β-D-Glucuronide Methyl Ester Trifluoromethanesulfonate is C40H52F3NO12S . Its molecular weight is 827.9 .Mecanismo De Acción
Safety and Hazards
Amitriptyline, the parent compound, has several side effects including dry mouth, vision changes, sleepiness (sedation), tiredness, appetite or weight changes, constipation, diarrhea, nausea, vomiting, upset stomach, mouth pain, unusual taste, black tongue, urinating less than usual, breast swelling (in men or women), lower sex drive, impotence, or difficulty having an orgasm . Serious side effects include allergic reactions, mood or behavior changes, anxiety, panic attacks, trouble sleeping, signs of a blood clot, unusual thoughts or behavior, a light-headed feeling, chest pain or pressure, pounding heartbeats or fluttering in your chest, confusion, hallucinations, a seizure (convulsions), painful or difficult urination, severe constipation, easy bruising, unusual bleeding, or fever, chills, sore throat, mouth sores .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Amitriptyline Triisopropyl-N-β-D-Glucuronide Methyl Ester Trifluoromethanesulfonate involves the protection of the amine group of Amitriptyline followed by glucuronidation and esterification. The resulting compound is then treated with triisopropylamine and trifluoromethanesulfonic acid to form the final product.", "Starting Materials": [ "Amitriptyline", "Glucuronic acid", "Methyl iodide", "Triisopropylamine", "Trifluoromethanesulfonic acid" ], "Reaction": [ "Amitriptyline is protected by reaction with methyl iodide to form Amitriptyline methyl ether", "The protected amine group of Amitriptyline methyl ether is then glucuronidated using glucuronic acid and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC)", "The resulting compound, Amitriptyline N-glucuronide methyl ether, is then esterified using methanol and a catalyst such as sulfuric acid", "The final product, Amitriptyline Triisopropyl-N-β-D-Glucuronide Methyl Ester, is formed by treatment of Amitriptyline N-glucuronide methyl ether with triisopropylamine and trifluoromethanesulfonic acid" ] } | |
Número CAS |
1207167-94-9 |
Fórmula molecular |
C₄₀H₅₂F₃NO₁₂S |
Peso molecular |
827.9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



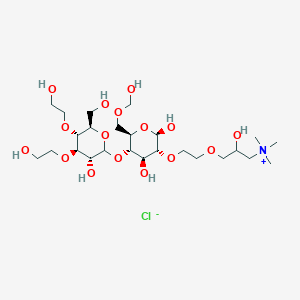
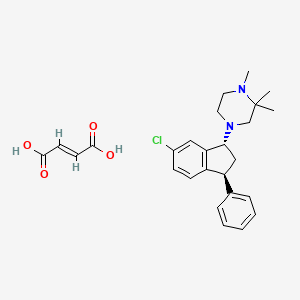
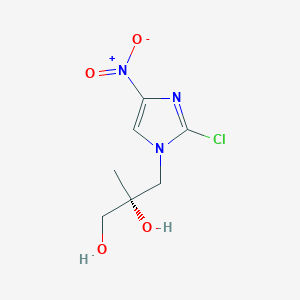
![Benzenaminium, N-[2,5-bis[(phenylamino)methylene]cyclopentylidene]-N-phenyl-, perchlorate](/img/structure/B1142316.png)
